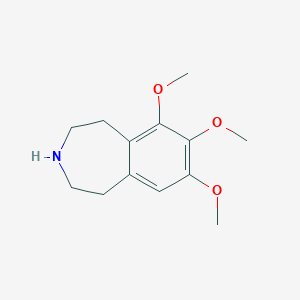

![molecular formula C9H14N2O2S B2930928 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid CAS No. 1006352-76-6](/img/structure/B2930928.png)

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

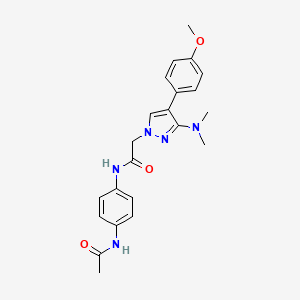

“3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid” is a chemical compound with the CAS Number: 1006352-76-6 . It has a molecular weight of 214.29 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole-based compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2S/c1-7-8(5-11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid” are not mentioned in the available resources, pyrazole compounds are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 214.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Applications De Recherche Scientifique

Catalysts in Organic Synthesis

Research demonstrates the use of sulfur-containing compounds as recyclable catalysts in the synthesis of various organic molecules. For example, sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, leading to the formation of complex organic structures with high yields. These catalysts offer the advantage of being reused multiple times without losing their catalytic activity, highlighting their potential in sustainable chemical synthesis processes (Tayebi et al., 2011).

Structural Analysis and Crystallography

The structural analysis of pyrazole derivatives, including those containing sulfanyl propanoic acid groups, provides insights into their molecular configurations and potential interactions. X-ray crystallography has been utilized to determine the precise structures of these compounds, revealing their complex hydrogen bonding patterns and interactions. Such studies are crucial for understanding the properties of these molecules and their potential applications in material science and pharmaceuticals (Kumarasinghe et al., 2009).

Polymer Modification and Medical Applications

Compounds similar to 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid have been used to modify polymers, enhancing their properties for various applications, including medicine. Amine compounds have been introduced to poly vinyl alcohol/acrylic acid hydrogels through condensation reactions, improving their swelling behavior and thermal stability. These modifications potentially open up new avenues for the use of these materials in drug delivery systems and wound healing applications (Aly & El-Mohdy, 2015).

Antibacterial and Antifungal Applications

The synthesis of new heterocyclic compounds incorporating sulfonamido and pyrazole moieties has shown potential in developing new antibacterial and antifungal agents. These studies involve creating compounds with specific structural features that exhibit significant activity against various microbial strains, indicating the potential of these molecules in developing new therapeutic agents (Azab et al., 2013).

Orientations Futures

While specific future directions for “3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid” are not mentioned in the available resources, pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be potential for further developments in this area.

Propriétés

IUPAC Name |

3-[(1,3-dimethylpyrazol-4-yl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7-8(5-11(2)10-7)6-14-4-3-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRFYAIOKZBWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CSCCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2930849.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)